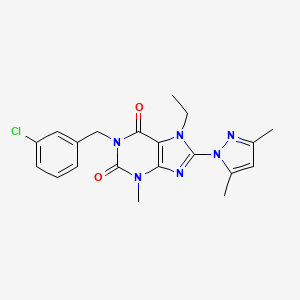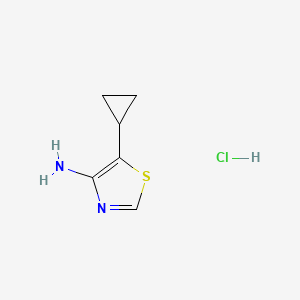![molecular formula C28H29N3O4 B2665028 N-(3,5-dimethylphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 894562-63-1](/img/structure/B2665028.png)
N-(3,5-dimethylphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a useful research compound. Its molecular formula is C28H29N3O4 and its molecular weight is 471.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
Research into the structural aspects of amide-containing isoquinoline derivatives, such as the study by Karmakar, Sarma, and Baruah (2007), explores how these compounds form gels or crystalline solids upon treatment with various mineral acids. These findings highlight the importance of structural analysis in understanding the physical and chemical behaviors of similar complex organic molecules, potentially guiding the development of materials with specific properties based on similar chemical frameworks (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Optimization
The synthesis of related compounds, such as N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide described by Wenpeng et al. (2014), illustrates the methodologies that could be applied to synthesize complex quinoline derivatives. This includes cyclization techniques and the use of specific reagents to achieve high purity and yield, which are critical for producing compounds for further research applications (Wenpeng et al., 2014).
Antitumor Activity
The study on the synthesis and cytotoxic activity of novel isoquinolinequinone–amino acid derivatives by Valderrama et al. (2016) showcases the potential for developing antitumor agents from complex organic molecules. This research demonstrates how modifications to the chemical structure can significantly impact cytotoxic effects, offering a pathway for designing new therapeutic agents based on similar compounds (Valderrama et al., 2016).
Comparative Metabolism
Studies on the metabolism of chloroacetamide herbicides and their effects in human and rat liver microsomes, such as those by Coleman et al. (2000), provide insight into the metabolic pathways and potential toxicological profiles of related compounds. Understanding the metabolism of chemically similar entities is crucial for assessing their safety and efficacy in biological systems (Coleman et al., 2000).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-18-11-19(2)13-23(12-18)30-27(32)17-31-26-15-25(35-4)8-5-20(26)14-21(28(31)33)16-29-22-6-9-24(34-3)10-7-22/h5-15,29H,16-17H2,1-4H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGNUBOZLFPIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2664951.png)
![2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/no-structure.png)



![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2664960.png)
![N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2664961.png)
![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B2664962.png)


